![molecular formula C18H20O B12861422 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C18H20O. It is a derivative of acetophenone, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of 1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nitration: Nitro derivatives of the biphenyl ring.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the ethanone group.
Applications De Recherche Scientifique
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of polymers and advanced materials due to its structural stability.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Tert-butylphenyl)ethanone: Lacks the biphenyl structure, making it less bulky and potentially less stable.
4’-tert-Butyl-2’,6’-dimethyl-3’,5’-dinitroacetophenone: Contains additional nitro groups, which can significantly alter its reactivity and applications.
Uniqueness
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone is unique due to its biphenyl structure, which provides additional steric hindrance and stability compared to simpler acetophenone derivatives. This structural feature makes it particularly valuable in applications requiring high thermal and chemical stability .
Propriétés
Formule moléculaire |
C18H20O |
|---|---|
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
1-[3-(4-tert-butylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(19)15-6-5-7-16(12-15)14-8-10-17(11-9-14)18(2,3)4/h5-12H,1-4H3 |
Clé InChI |
FELUDJCJXHGGNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


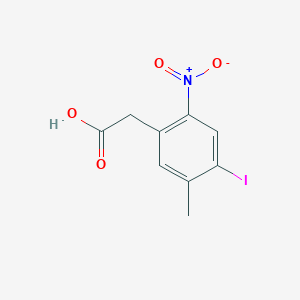
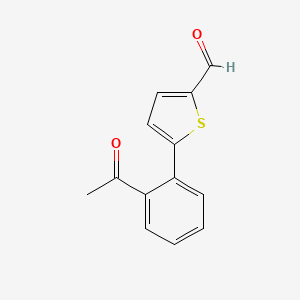
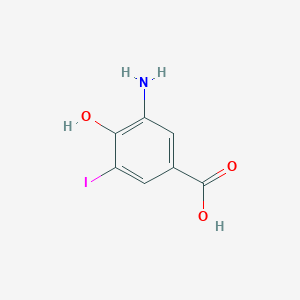

![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
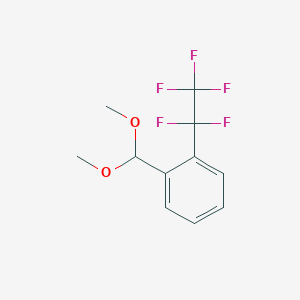

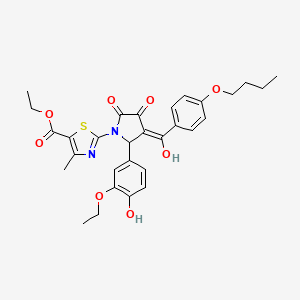
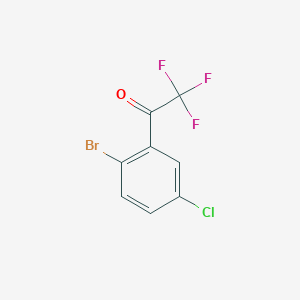
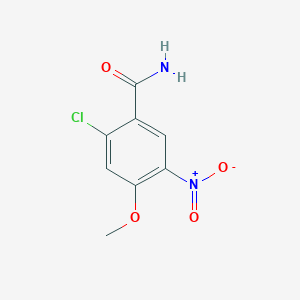

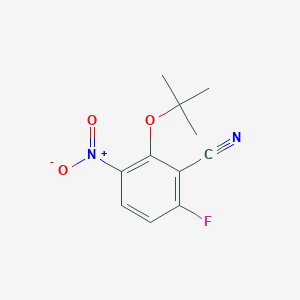
![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12861399.png)
